ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate
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Overview
Description
Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester group, a methoxyphenyl group, and a diphenylimidazole moiety
Preparation Methods
The synthesis of ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Introduction of the Methoxyphenyl and Diphenyl Groups: The methoxyphenyl and diphenyl groups are introduced through substitution reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Chemical Reactions Analysis
Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Scientific Research Applications
Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, making it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound shares a similar imidazole core but differs in the substitution pattern and functional groups.
2-Ethyl-4-methylimidazole: This compound is a simpler imidazole derivative used in the synthesis of network polymers and as a curing agent for resins.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives have been widely studied for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C33H27N3O3 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]benzoate |
InChI |
InChI=1S/C33H27N3O3/c1-3-39-32(37)26-14-18-27(19-15-26)36-29(23-16-20-28(38-2)21-17-23)22-35-31(25-12-8-5-9-13-25)30(34-33(35)36)24-10-6-4-7-11-24/h4-22H,3H2,1-2H3 |
InChI Key |
JHBVKWWLQAXTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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